2-(3-Methylpiperidin-1-yl)propanoic acid
Overview
Description
Preparation Methods
The synthesis of 2-(3-Methylpiperidin-1-yl)propanoic acid typically involves the reaction of 3-methylpiperidine with a suitable propanoic acid derivative under controlled conditions. Specific synthetic routes and reaction conditions may vary, but common methods include:
Refluxing: The reaction mixture is heated under reflux to ensure complete reaction.
Catalysis: Catalysts such as acids or bases may be used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
2-(3-Methylpiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Hydrogenation: Hydrogenation reactions can convert the compound into different piperidine derivatives.
Scientific Research Applications
2-(3-Methylpiperidin-1-yl)propanoic acid has several scientific research applications, including:
Proteomics Research: It is used as a specialty product in proteomics research to study protein structures and functions.
Pharmaceutical Research: The compound is used in the synthesis of various pharmaceutical agents, particularly those containing piperidine moieties.
Chemical Biology: It is employed in chemical biology to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(3-Methylpiperidin-1-yl)propanoic acid can be compared with other similar compounds, such as:
Piperidine Derivatives: These include compounds like 3-methylpiperidine and 4-methylpiperidine, which share structural similarities but differ in their functional groups and reactivity.
Propanoic Acid Derivatives: Compounds like 2-(3-methylpiperidin-1-yl)butanoic acid and 2-(3-methylpiperidin-1-yl)ethanoic acid, which have different chain lengths but similar core structures.
The uniqueness of this compound lies in its specific combination of the piperidine ring and propanoic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-4-3-5-10(6-7)8(2)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZRLJCNPUUQIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610167 | |
Record name | 2-(3-Methylpiperidin-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-25-1 | |
Record name | 2-(3-Methylpiperidin-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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